

Application Notes and Protocols for L-745,870 in Cell Culture

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Compound of Interest

Compound Name: L-745870

Cat. No.: B1674075

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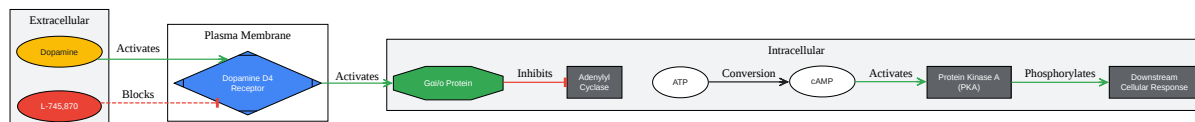
Introduction

L-745,870 is a potent and highly selective antagonist of the dopamine D4 receptor.^{[1][2]} It exhibits significantly weaker affinity for D2 and D3 receptors, making it a valuable tool for investigating the specific roles of the D4 receptor in various cellular processes.^{[1][2]} These application notes provide detailed protocols for the preparation and use of L-745,870 in cell culture, including methods for assessing its effects on cell viability and signal transduction.

Mechanism of Action

L-745,870 functions as a competitive antagonist at the dopamine D4 receptor. The D4 receptor, like other D2-like receptors, is a G protein-coupled receptor (GPCR) that primarily couples to Gai/o proteins.^{[3][4][5][6]} Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.^{[3][5][6]} L-745,870 blocks this action by binding to the receptor and preventing dopamine-mediated signaling.

Dopamine D4 Receptor Signaling Pathway



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Caption: Dopamine D4 receptor signaling pathway and the inhibitory action of L-745,870.

Data Presentation

Receptor Binding Affinity of L-745,870

Receptor Subtype	K _i (nM)
Human Dopamine D4	0.43 - 0.51
Human Dopamine D2	960
Human Dopamine D3	2300

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[7\]](#)[\[8\]](#)

Solubility of L-745,870 and its Salts

Compound Form	Solvent	Solubility
L-745,870	DMSO	≥ 25 mg/mL (76.49 mM)
L-745,870 hydrochloride	Water	≥ 100 mg/mL (275.27 mM)
L-745,870 hydrochloride	DMSO	32.26 mg/mL (88.80 mM)
L-745,870 trihydrochloride	Water	Soluble to 100 mM

Data compiled from multiple sources.[\[7\]](#)[\[9\]](#)

Recommended Storage Conditions

Form	Storage Temperature	Duration	Notes
Solid	-20°C	2 years	Protect from light
Stock Solution (in DMSO)	-80°C	6 months	Protect from light, aliquot to avoid freeze-thaw cycles
Stock Solution (in DMSO)	-20°C	1 month	Protect from light, aliquot to avoid freeze-thaw cycles
Stock Solution (in Water - salt form)	-80°C	6 months	Aliquot to avoid freeze-thaw cycles
Stock Solution (in Water - salt form)	-20°C	1 month	Aliquot to avoid freeze-thaw cycles

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Preparation of L-745,870 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of L-745,870 in DMSO.

Materials:

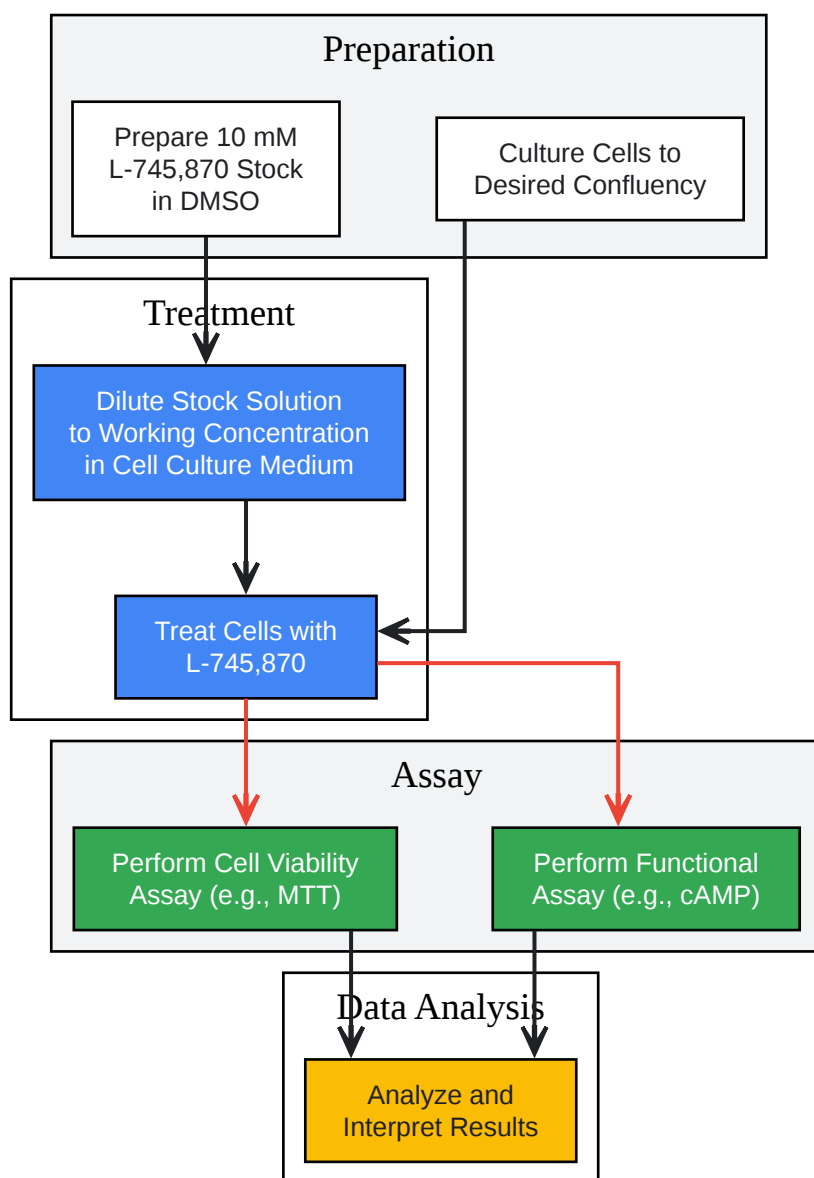
- L-745,870 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Procedure:

- Pre-warm DMSO: Warm the DMSO to room temperature to ensure it is completely liquid.

- **Weigh L-745,870:** Accurately weigh the required amount of L-745,870 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 326.83 g/mol), weigh 0.3268 mg of L-745,870.
- **Dissolve in DMSO:** Add the appropriate volume of DMSO to the tube containing the L-745,870 powder.
- **Ensure Complete Dissolution:** Vortex the solution thoroughly. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
- **Aliquot and Store:** Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.

Experimental Workflow for L-745,870 Treatment



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Caption: General experimental workflow for cell treatment with L-745,870.

Protocol 2: Cell Viability (MTT) Assay

This protocol provides a method to determine the cytotoxic effects of L-745,870 on a chosen cell line.

Materials:

- Cells of interest (e.g., HEK293, CHO, or a cancer cell line)
- Complete cell culture medium
- 96-well cell culture plates
- L-745,870 stock solution (10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours to allow for cell attachment.
- **Compound Preparation:** Prepare serial dilutions of L-745,870 in complete culture medium from the 10 mM stock solution. A suggested starting range is 0.01, 0.1, 1, 10, and 100 μ M. Include a vehicle control (DMSO at the same final concentration as the highest L-745,870 concentration) and a no-treatment control.
- **Cell Treatment:** Remove the medium from the wells and add 100 μ L of the prepared L-745,870 dilutions or control solutions.
- **Incubation:** Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
- **MTT Addition:** Add 10 μ L of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
- **Solubilization:** Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.

- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of L-745,870 that inhibits cell growth by 50%).

Protocol 3: cAMP Assay for D4 Receptor Antagonism

This protocol describes how to measure the antagonist effect of L-745,870 on dopamine-induced inhibition of cAMP production in cells expressing the D4 receptor (e.g., HEK293-D4 or CHO-D4).

Materials:

- HEK293 or CHO cells stably expressing the human dopamine D4 receptor
- Complete cell culture medium
- L-745,870 stock solution (10 mM in DMSO)
- Dopamine solution (freshly prepared)
- Forskolin
- IBMX (3-isobutyl-1-methylxanthine)
- cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
- 96-well or 384-well assay plates

Procedure:

- Cell Seeding: Seed the D4 receptor-expressing cells into the appropriate assay plate at a density recommended by the cAMP assay kit manufacturer. Incubate for 24 hours.
- Compound Preparation:
 - Prepare serial dilutions of L-745,870 in assay buffer. A suggested concentration range is 0.1 nM to 1 μ M.

- Prepare a solution of dopamine at a concentration that gives a submaximal response (e.g., EC80). This concentration needs to be determined in a preliminary experiment.
- Prepare a solution of forskolin to stimulate adenylyl cyclase. The final concentration will depend on the cell line and should be optimized.
- Antagonist Treatment: Add the L-745,870 dilutions to the cells and incubate for 15-30 minutes at 37°C.
- Agonist Challenge: Add the dopamine solution (at its EC80 concentration) and forskolin to the wells.
- Incubation: Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-60 minutes).
- cAMP Measurement: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the assay kit's instructions.
- Data Analysis: Plot the cAMP levels against the concentration of L-745,870. The data should show that as the concentration of L-745,870 increases, the inhibitory effect of dopamine on forskolin-stimulated cAMP production is reversed. Calculate the IC50 value for L-745,870's antagonist activity. A working concentration for antagonist activity in these cell lines has been reported in the range of 0.1-1 μ M.[2]

Conclusion

L-745,870 is a powerful and selective tool for studying the dopamine D4 receptor. The protocols provided here offer a framework for preparing and utilizing this compound in cell culture to investigate its effects on cell viability and D4 receptor-mediated signaling pathways. Researchers should optimize the specific concentrations and incubation times for their particular cell lines and experimental conditions.

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